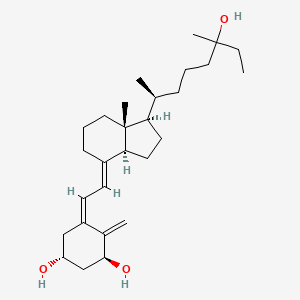
26-Homo-calcitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-Homo-calcitriol is a synthetic analog of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and selectivity. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 26-Homo-calcitriol involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Side Chain Modification: Incorporation of the 26-homo group through selective chemical reactions.
Photochemical Reactions: Utilization of UV light to induce specific structural changes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 26-Homo-calcitriol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
Scientific Research Applications
26-Homo-calcitriol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating diseases related to calcium metabolism, such as osteoporosis and rickets.
Industry: Utilized in the development of new pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of 26-Homo-calcitriol involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the compound induces conformational changes in the VDR, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various biological effects, including increased calcium absorption in the intestines and enhanced bone mineralization .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of the hormone with similar biological activities.
24-Homo-1,25-dihydroxyvitamin D3: Another synthetic analog with different side chain modifications.
22-Oxa-1,25-dihydroxyvitamin D3: A synthetic analog with an oxygen atom replacing a carbon in the side chain.
Uniqueness: 26-Homo-calcitriol is unique due to its enhanced potency and selectivity in inducing specific biological effects. It has shown greater efficacy in promoting bone resorption and differentiation of certain cell types compared to other analogs .
Properties
CAS No. |
105687-81-8 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.673 |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H46O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h11-12,19,23-26,29-31H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1 |
InChI Key |
QRBVGIIEIQPZJM-HEASHCKFSA-N |
SMILES |
CCC(C)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyms |
26-homo-1,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















